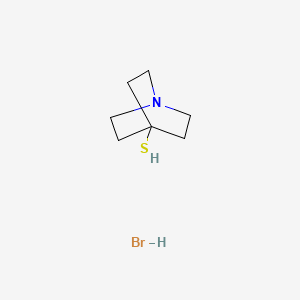

Quinuclidin-4-thiol-Hydrobromid

Übersicht

Beschreibung

Quinuclidine-4-thiol hydrobromide is a useful research compound. Its molecular formula is C7H14BrNS and its molecular weight is 224.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality Quinuclidine-4-thiol hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinuclidine-4-thiol hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticholinesterase-Medikamente

Quinuclidin-basierte Derivate wurden als potenzielle Anticholinesterase-Medikamente profiliert . Das cholinerge System, das auf dem Neurotransmitter Acetylcholin (ACh) beruht, spielt eine bedeutende Rolle bei der Muskelkontraktion, Kognition und der Regulierung des autonomen Nervensystems . Die Enzyme Acetylcholinesterase (AChE) und Butyrylcholinesterase (BChE), die für die Hydrolyse von ACh verantwortlich sind, können die Aktivität des cholinergen Systems feinabstimmen und sind hervorragende pharmakologische Zielstrukturen, um eine Reihe von medizinischen Erkrankungen zu behandeln . Es wurde gezeigt, dass Quinuclidin-basierte Derivate sowohl AChE als auch BChE hemmen .

Elektrochemische Reaktionen

Quinuclidin wurde in elektrochemischen Reaktionen verwendet . Insbesondere wurde es in einer Wasserstoffatomtransferstrategie zur Erzeugung von Acylradikalen sowohl aus aromatischen als auch aliphatischen Aldehyden verwendet . Dieser Prozess weist eine hervorragende funktionelle Gruppenkompatibilität auf .

Morita-Baylis-Hillman-Reaktionen

Quinuclidin wurde in Morita-Baylis-Hillman (MBH)-Reaktionen verwendet . Diese Reaktionen sind Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktionen zwischen einem aktivierten Alken und einer Carbonylverbindung in Gegenwart eines Nukleophils . Quinuclidin wurde als Katalysator in diesen Reaktionen verwendet .

Wirkmechanismus

Target of Action

Quinuclidine-4-thiol hydrobromide, a quinuclidine derivative, primarily targets the Filamenting temperature-sensitive mutant Z (FtsZ) protein . FtsZ is an essential cell division protein that plays a crucial role in the formation of the cytokinetic Z-ring in most bacteria . This makes it a promising target for antimicrobial drug development .

Mode of Action

Quinuclidine-4-thiol hydrobromide interacts with its target, the FtsZ protein, by preventing the formation of FtsZ protofilaments . This impairs the formation of the Z-ring, thus inhibiting bacterial division . In the context of antimalarial drugs with a quinoline core, they act primarily by inhibiting the polymerization of heme to hematozin, which leads to toxic accumulation of free heme in the parasites .

Biochemical Pathways

Quinuclidine-4-thiol hydrobromide affects the biochemical pathways related to bacterial cell division and the life cycle of plasmodium in the human body . By inhibiting the formation of the Z-ring, it disrupts the normal cell division process in bacteria . In the case of antimalarial drugs with a quinoline core, they interfere with the life cycle of plasmodium, targeting different stages of the parasite cycle .

Pharmacokinetics

Quinuclidine derivatives are known to have a wide range of pharmacological activities . For instance, quinine, a major member of the Cinchona alkaloids, is administered intravenously with a dosage of 20 mg/kg of dihydrochloride salt, given over 2–4 hours, followed every 8 hours by an infusion of 10 mg (salt)/kg given over 2–4 hours .

Result of Action

The result of Quinuclidine-4-thiol hydrobromide’s action is the inhibition of bacterial cell division due to the disruption of the Z-ring formation . This leads to antimicrobial activities against multiple antibiotic-resistant bacterial strains . In the context of antimalarial drugs with a quinoline core, the result of their action is the toxic accumulation of free heme in the parasites, leading to their death .

Action Environment

The action of Quinuclidine-4-thiol hydrobromide can be influenced by various environmental factors. For instance, quinones, a class of compounds to which quinuclidine derivatives belong, are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . This suggests that the action, efficacy, and stability of Quinuclidine-4-thiol hydrobromide could be influenced by the redox environment and the presence of various functional groups in its surroundings .

Biochemische Analyse

Biochemical Properties

Quinuclidine-4-thiol hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase and butyrylcholinesterase, enzymes responsible for hydrolyzing acetylcholine . These interactions are crucial for regulating the cholinergic system, which is involved in muscle contraction, cognition, and autonomic nervous system regulation. The compound’s ability to inhibit these enzymes makes it a potential candidate for addressing medical conditions related to the cholinergic system.

Cellular Effects

Quinuclidine-4-thiol hydrobromide influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with acetylcholinesterase and butyrylcholinesterase can lead to changes in neurotransmitter levels, impacting cell communication and function . Additionally, the compound’s cytotoxic effects have been observed in certain cell types, particularly those with long alkyl chains .

Molecular Mechanism

The molecular mechanism of Quinuclidine-4-thiol hydrobromide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and preventing the hydrolysis of acetylcholine . This inhibition leads to an accumulation of acetylcholine, enhancing cholinergic signaling. Furthermore, the compound’s structure allows it to interact with other biomolecules, potentially influencing various cellular pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Quinuclidine-4-thiol hydrobromide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound’s inhibitory effects on acetylcholinesterase and butyrylcholinesterase are time-independent, indicating a stable mechanism of action . Long-term effects on cellular function have also been observed, with significant lactate dehydrogenase release and a decrease in mitochondrial membrane potential .

Dosage Effects in Animal Models

The effects of Quinuclidine-4-thiol hydrobromide vary with different dosages in animal models. Threshold effects have been observed, with higher doses leading to more pronounced effects. At high doses, the compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of cellular function . It is essential to determine the optimal dosage to balance efficacy and safety in potential therapeutic applications.

Metabolic Pathways

Quinuclidine-4-thiol hydrobromide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of acetylcholinesterase and butyrylcholinesterase affects the cholinergic system’s metabolic pathways, leading to changes in neurotransmitter levels and cellular metabolism . Understanding these interactions is crucial for developing targeted therapies.

Transport and Distribution

The transport and distribution of Quinuclidine-4-thiol hydrobromide within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation. These interactions can influence the compound’s effectiveness and potential side effects . Studying the transport mechanisms can provide insights into optimizing the compound’s delivery and distribution in therapeutic applications.

Subcellular Localization

Quinuclidine-4-thiol hydrobromide’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can impact the compound’s interactions with biomolecules and its overall efficacy . Understanding the subcellular distribution is vital for designing effective therapeutic strategies.

Eigenschaften

IUPAC Name |

1-azabicyclo[2.2.2]octane-4-thiol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NS.BrH/c9-7-1-4-8(5-2-7)6-3-7;/h9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYKBKDDDBGQOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1(CC2)S.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

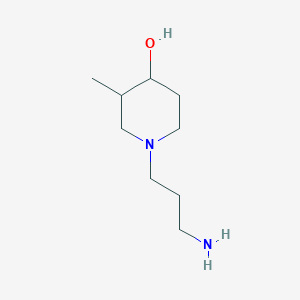

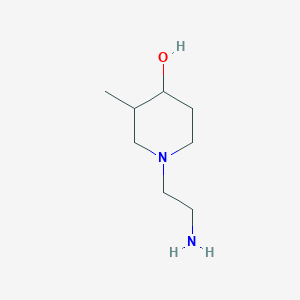

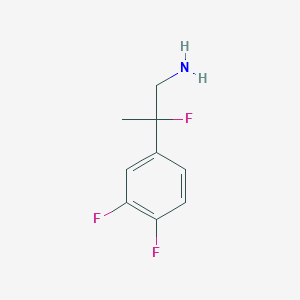

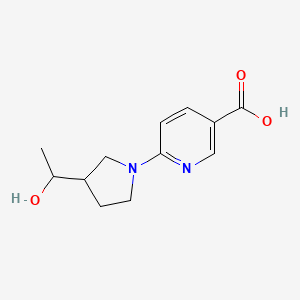

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole](/img/structure/B1475204.png)

![1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1475216.png)

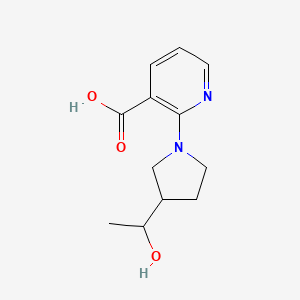

![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B1475220.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-2-one](/img/structure/B1475222.png)